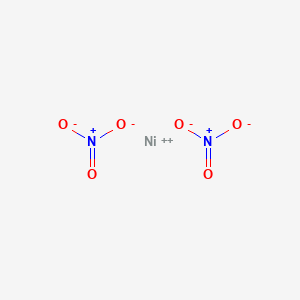
3-(1H-1,2,4-triazol-5-yl)benzonitrile
描述
3-(1H-1,2,4-triazol-5-yl)benzonitrile: is a chemical compound with the molecular formula C9H6N4 . It is characterized by the presence of a triazole ring attached to a benzonitrile moiety.
作用机制
Target of Action
3-(1H-1,2,4-triazol-5-yl)benzonitrile primarily targets enzymes involved in cellular processes, particularly those with active sites that can interact with the triazole ring. One notable target is the enzyme poly (ADP-ribose) polymerase 1 (PARP-1), which plays a crucial role in DNA repair and cellular stress responses .
Mode of Action
The compound interacts with its targets through the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active site of enzymes. For PARP-1, this compound inhibits its activity by binding to the catalytic domain, preventing the enzyme from synthesizing poly (ADP-ribose) chains. This inhibition leads to the accumulation of DNA damage and can induce cell death in rapidly dividing cells .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects several biochemical pathways:
- Apoptosis Pathways : Persistent DNA damage can trigger apoptotic pathways, leading to programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained activity in the body .
Result of Action
At the molecular level, the inhibition of PARP-1 by this compound results in the accumulation of DNA damage. This leads to cellular stress responses, including the activation of p53 and other stress-related proteins. At the cellular level, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound:
- Presence of Metal Ions : Metal ions in the environment can interact with the triazole ring, potentially enhancing or inhibiting its activity depending on the specific ions present .
This detailed overview provides a comprehensive understanding of the mechanism of action of this compound, highlighting its potential as a therapeutic agent.
生化分析
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with sodium azide and copper(I) iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Substitution Reactions: The triazole ring in 3-(1H-1,2,4-triazol-5-yl)benzonitrile can undergo substitution reactions with various electrophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated compounds and bases such as potassium carbonate.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives .
科学研究应用
Chemistry: 3-(1H-1,2,4-triazol-5-yl)benzonitrile is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antifungal and anticancer agent. Its triazole ring is a common motif in many biologically active molecules .
相似化合物的比较
- 4-(1H-1,2,4-triazol-1-yl)benzonitrile
- 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile
Comparison: Compared to similar compounds, 3-(1H-1,2,4-triazol-5-yl)benzonitrile is unique due to the position of the triazole ring on the benzene ring. This positional difference can influence the compound’s reactivity and biological activity. For example, 4-(1H-1,2,4-triazol-1-yl)benzonitrile has the triazole ring attached at the para position, which can lead to different chemical and biological properties .
属性
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9/h1-4,6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGRDYAQXLEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-27-8 | |
| Record name | 3-(1H-1,2,4-triazol-5-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B3418784.png)









